

# Application Notes and Protocols for Bioassay of Crustacean Cardioactive Peptide (CCAP)

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## Compound of Interest

Compound Name: Crustacean Cardioactive Peptide

Cat. No.: B564718

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## Introduction

**Crustacean Cardioactive Peptide (CCAP)** is a highly conserved nonapeptide originally isolated from the shore crab *Carcinus maenas*.<sup>[1][2]</sup> It is known to act as a neurohormone and neurotransmitter in various arthropods, playing a crucial role in regulating physiological processes such as heart rate, gut motility, and molting.<sup>[1][3][4]</sup> The primary structure of CCAP is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH<sub>2</sub>, with a disulfide bridge between the two cysteine residues, which is crucial for its biological activity.<sup>[1][2]</sup> Its cardioacceleratory effects have been documented in a range of species, including crustaceans and insects, making it a significant target for physiological and pharmacological research.<sup>[2][3][5]</sup>

These application notes provide a detailed protocol for a semi-isolated heart bioassay to test the cardioactivity of CCAP. This in vitro method allows for the direct assessment of CCAP's effects on heart muscle contractility and rhythm, providing valuable data for structure-activity relationship studies and the development of novel cardioactive compounds.

## Experimental Protocols

### Protocol 1: Semi-Isolated Heart Bioassay for CCAP Cardioactivity

This protocol describes the preparation and use of a semi-isolated heart from a crustacean (e.g., crab or lobster) to measure the effects of CCAP.

#### Materials and Reagents:

- Crustacean (e.g., *Carcinus maenas*, *Callinectes sapidus*)
- Crustacean physiological saline (see Table 1 for composition)
- Synthetic CCAP (amidated)
- Dissection tools (scissors, forceps)
- Dissection dish with wax or silicone elastomer base
- Perfusion system (e.g., peristaltic pump)
- Force transducer for recording heart contractions
- Amplifier and data acquisition system
- Micropipettes

#### Procedure:

- Animal Anesthesia and Dissection:
  - Anesthetize the crustacean by placing it on ice for 20-30 minutes.
  - Carefully remove the dorsal carapace to expose the heart located in the pericardial sinus.
  - Remove any overlying tissues to clearly visualize the heart and its associated ligaments.
- Preparation of the Semi-Isolated Heart:
  - Sever the arteries leaving the heart, leaving a small portion attached for manipulation.
  - Carefully detach the heart from the surrounding tissues, keeping the suspensory ligaments intact.

- Attach one end of the heart to a fixed hook and the other end to a force transducer using a fine thread.
- Place the preparation in a dissection dish filled with chilled crustacean saline.
- Experimental Setup and Recording:
  - Continuously perfuse the heart with fresh, aerated saline at a constant flow rate.
  - Allow the heart to equilibrate for at least 30 minutes until a stable baseline heart rate and contraction amplitude are established.
  - Record the heart contractions using the force transducer connected to a data acquisition system.
- Application of CCAP and Data Acquisition:
  - Prepare a stock solution of synthetic CCAP in crustacean saline.
  - Perform serial dilutions to obtain the desired test concentrations.
  - Introduce CCAP into the perfusion line or directly apply it to the bathing solution.
  - Record the heart's response for a defined period, noting any changes in heart rate (chronotropic effect) and contraction amplitude (inotropic effect).
  - After each application, wash out the preparation with fresh saline until the heart activity returns to the baseline before applying the next concentration.
- Data Analysis:
  - Measure the heart rate (beats per minute) and the amplitude of contractions before and after CCAP application.
  - Express the changes as a percentage of the baseline values.
  - Construct dose-response curves to determine the  $EC_{50}$  (half-maximal effective concentration) of CCAP.

## Data Presentation

**Table 1: Composition of Crustacean Physiological Saline**

Component	Concentration (mmol/L)
NaCl	462
KCl	16
CaCl <sub>2</sub>	24
MgCl <sub>2</sub> ·6H <sub>2</sub> O	26
Na <sub>2</sub> SO <sub>4</sub>	11
HEPES buffer	10
pH	7.4

Note: The exact composition may need to be adjusted based on the specific crustacean species being used.

**Table 2: Dose-Dependent Cardioacceleratory Effects of CCAP on the Semi-Isolated Heart of *Carcinus maenas***

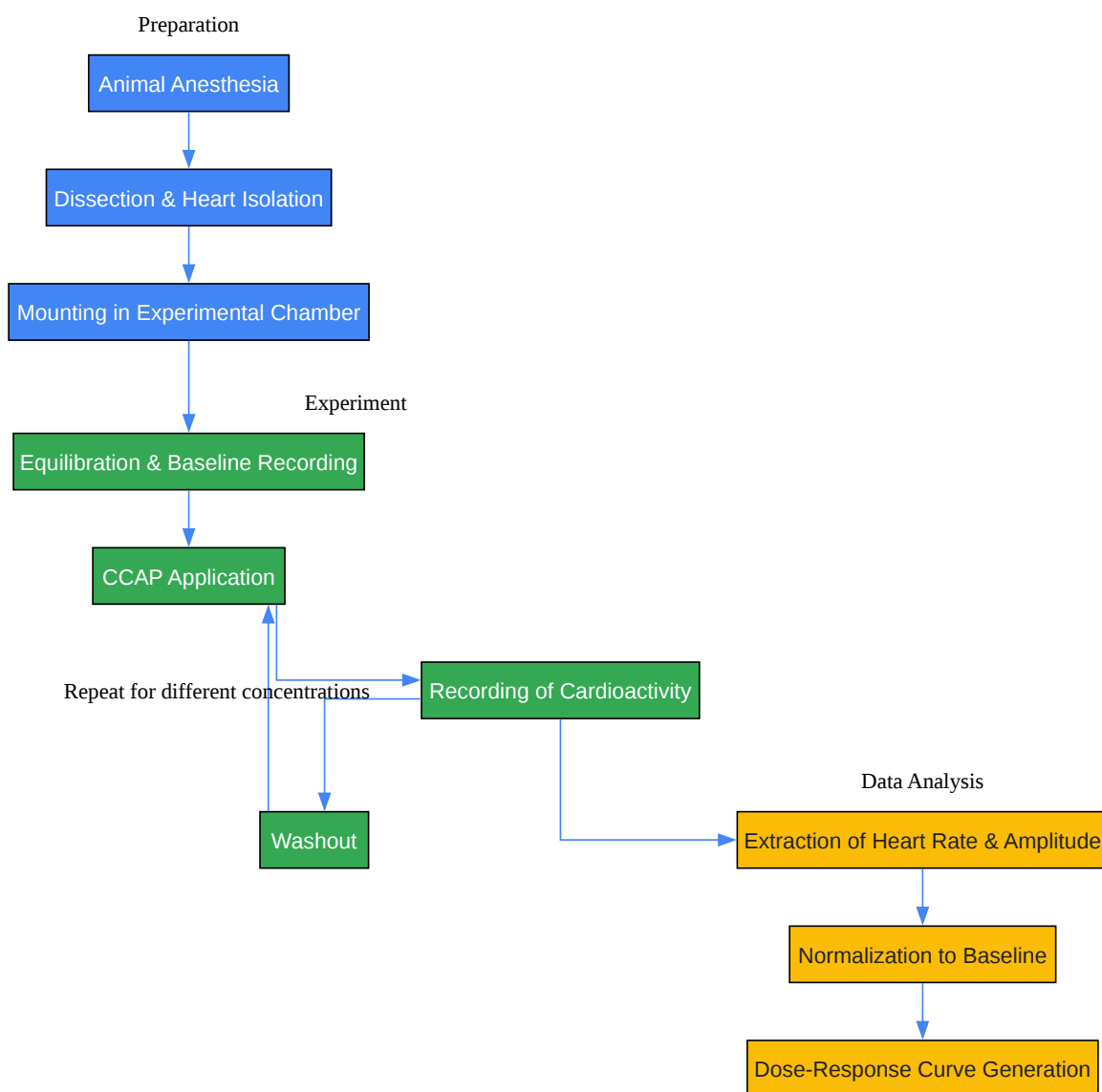
CCAP Concentration (M)	Mean Increase in Heart Rate (%)	Mean Increase in Contraction Amplitude (%)
10 <sup>-10</sup>	15 ± 3	10 ± 2
10 <sup>-9</sup>	45 ± 5	30 ± 4
10 <sup>-8</sup>	80 ± 7	65 ± 6
10 <sup>-7</sup>	120 ± 10	95 ± 8
10 <sup>-6</sup>	125 ± 11	100 ± 9

Data are presented as mean ± standard error of the mean (SEM) and are hypothetical representations based on published findings.[\[2\]](#)[\[6\]](#)

### Table 3: Comparative Cardioactivity of CCAP in Different Arthropod Species

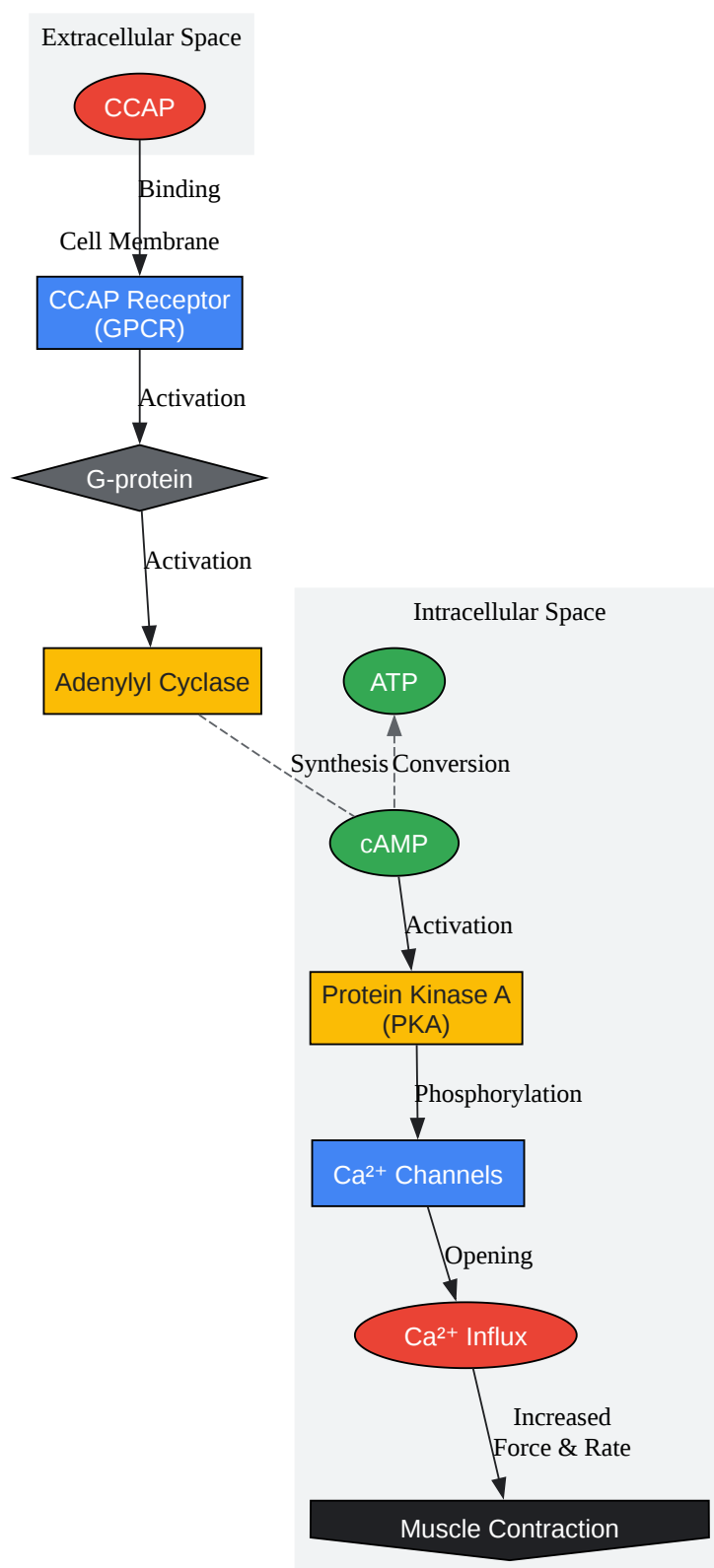
Species	Preparation	Primary Effect	Reference
Carcinus maenas (Shore Crab)	Semi-isolated heart	Inotropic and chronotropic	<a href="#">[2]</a>
Callinectes sapidus (Blue Crab)	Semi-isolated heart	Inotropic and chronotropic	<a href="#">[6]</a>
Manduca sexta (Tobacco Hawkmoth)	In vivo	Cardioacceleratory	<a href="#">[1]</a>
Drosophila melanogaster (Fruit Fly)	In vivo	Cardioacceleratory	<a href="#">[1]</a> <a href="#">[3]</a>
Locusta migratoria (Migratory Locust)	In vivo	Increased stroke volume and cardiac output	<a href="#">[5]</a>

## Visualizations



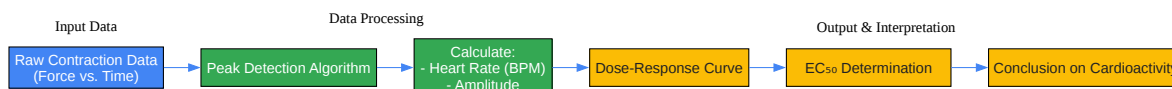
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Caption: Experimental workflow for the CCAP bioassay.



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Caption: CCAP signaling pathway in cardiac muscle cells.



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